

Comparative Analysis of CTX-0294885 Binding Affinity Across Kinase Families

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Compound of Interest

Compound Name: CTX-0294885

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A Guide for Researchers, Scientists, and Drug Development Professionals

CTX-0294885 is a novel, broad-spectrum bisanilino pyrimidine kinase inhibitor that has demonstrated significant potential as a powerful tool for kinome signaling network analysis. This guide provides a comparative analysis of the binding affinity of **CTX-0294885** across various kinase families, presenting supporting experimental data and methodologies to inform research and drug development decisions.

Overview of CTX-0294885

CTX-0294885 has been characterized as a potent reagent for the affinity-based capture and analysis of the expressed kinome.^{[1][2][3][4]} In studies using MDA-MB-231 human breast cancer cells, **CTX-0294885** successfully captured 235 protein kinases, a significant portion of the cellular kinome.^{[1][2][3][4]} Notably, this inhibitor demonstrated the ability to bind and enrich all members of the AKT kinase family, a feat not previously achieved by other broad-spectrum kinase inhibitors.^{[1][2][3][4][5]} When used in combination with other established kinase inhibitors such as Purvalanol B, SU6668, and V16832, **CTX-0294885** increased the total number of identified kinases to 261, representing one of the largest kinome coverages from a single cell line reported to date.^{[1][2][3][4][6]}

Comparative Binding Affinity of Kinase Inhibitors

While extensive quantitative binding affinity data (e.g., K_d or IC₅₀ values) for **CTX-0294885** across a comprehensive kinase panel is not publicly available, its broad-spectrum nature can

be compared to other well-characterized kinase inhibitors. The following table summarizes the available binding affinity data for comparator inhibitors Purvalanol B and SU6668, which have been used in conjunction with **CTX-0294885** in kinome profiling studies.

Kinase Target	Inhibitor	IC50 / Ki	Assay Type
CDK1 (cdc2)/cyclin B	Purvalanol B	6 nM (IC50)	Biochemical Assay
CDK2/cyclin A	Purvalanol B	6 nM (IC50)	Biochemical Assay
CDK2/cyclin E	Purvalanol B	9 nM (IC50)	Biochemical Assay
CDK5/p35	Purvalanol B	6 nM (IC50)	Biochemical Assay
P. falciparum CK1	Purvalanol B	7.07 μ M (IC50)	Cell-based Growth Assay
PDGFR β	SU6668	8 nM (Ki)	Cell-free Assay
VEGFR1 (Flt-1)	SU6668	2.1 μ M (Ki)	Cell-free Assay
FGFR1	SU6668	1.2 μ M (Ki)	Cell-free Assay
VEGFR2 (KDR)	SU6668	2.43 μ M (IC50)	Biochemical Assay
c-Kit	SU6668	0.1 - 1 μ M (IC50)	Cell-based Autophosphorylation

Data sourced from MedChemExpress and Selleck Chemicals product pages.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

This table highlights the potent and selective nature of Purvalanol B towards cyclin-dependent kinases (CDKs) and the multi-targeted profile of SU6668 against receptor tyrosine kinases involved in angiogenesis. **CTX-0294885**, in contrast, is characterized by its broader capture of a larger number of kinases across different families.

Experimental Protocols

The primary experimental method used to characterize the binding profile of **CTX-0294885** is affinity purification coupled with mass spectrometry (AP-MS) for kinome profiling.

Protocol: Kinome Profiling using Sepharose-Immobilized CTX-0294885

This protocol outlines the general steps for enriching and identifying kinases from cell lysates using **CTX-0294885**-conjugated beads.

1. Preparation of **CTX-0294885** Affinity Matrix:

- **CTX-0294885**, a bisanilino pyrimidine, is chemically synthesized with a linker suitable for covalent coupling.[\[11\]](#)
- The inhibitor is then covalently immobilized to NHS-activated Sepharose beads.[\[11\]](#)
- Remaining reactive groups on the beads are blocked with a suitable agent like ethanolamine.[\[12\]](#)

2. Cell Lysis and Lysate Preparation:

- MDA-MB-231 cells are cultured and harvested.
- Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the kinases.
- The lysate is clarified by centrifugation to remove cellular debris.

3. Affinity Purification of Kinases:

- The clarified cell lysate is incubated with the **CTX-0294885**-Sepharose beads to allow for the binding of kinases.[\[13\]](#)
- The incubation is typically performed at 4°C with gentle rotation for a defined period.
- The beads are then washed extensively with lysis buffer to remove non-specifically bound proteins.[\[13\]](#)

4. Elution of Bound Kinases:

- Bound kinases are eluted from the beads. This can be achieved through competitive elution with a high concentration of free **CTX-0294885**, ATP, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).[12][13]

5. Sample Preparation for Mass Spectrometry:

- The eluted proteins are separated by SDS-PAGE.
- The gel is stained, and protein bands are excised.
- In-gel digestion is performed using trypsin to generate peptides.[12]

6. LC-MS/MS Analysis:

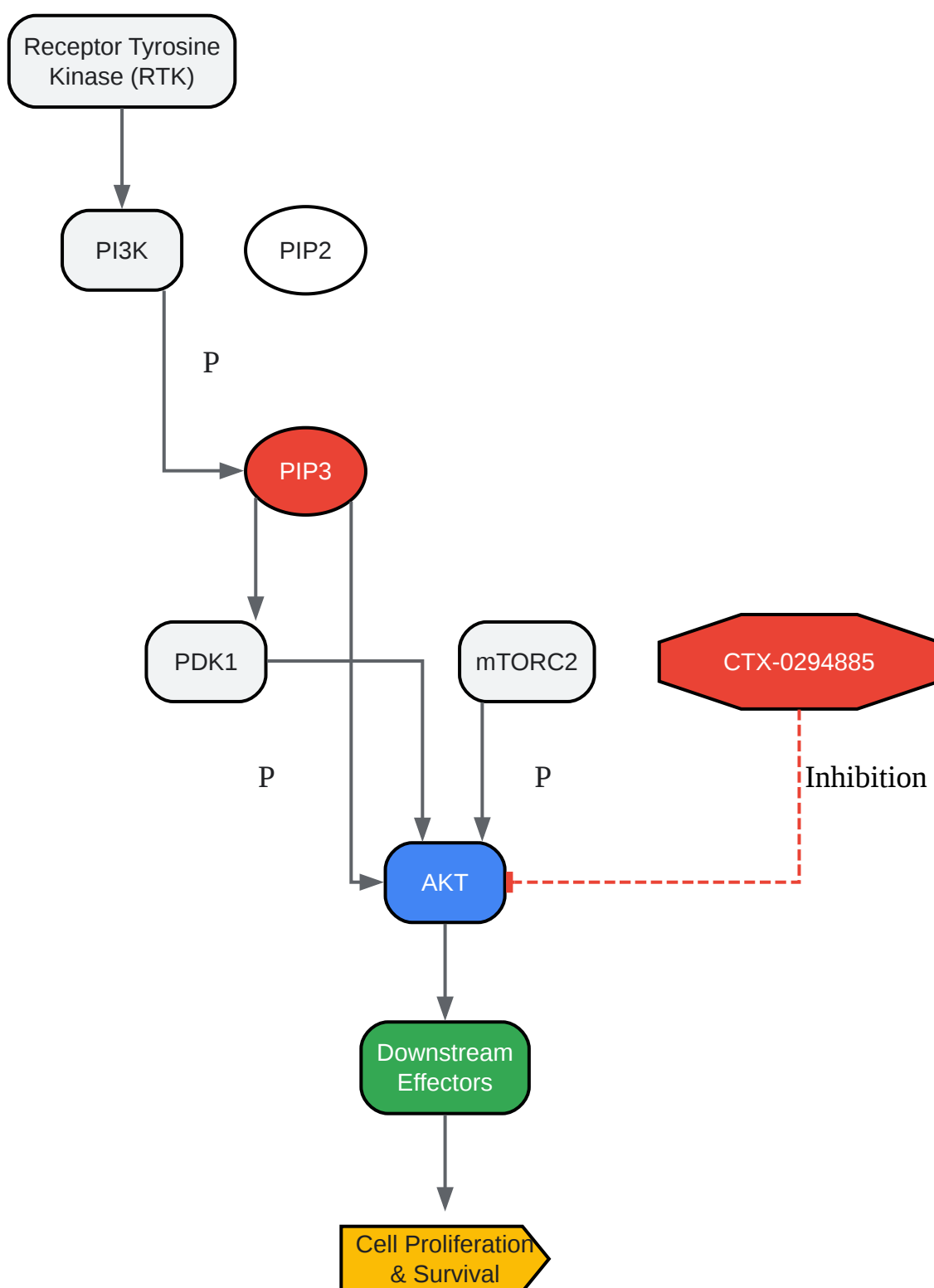
- The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
- The mass spectrometer acquires fragmentation spectra of the peptides.

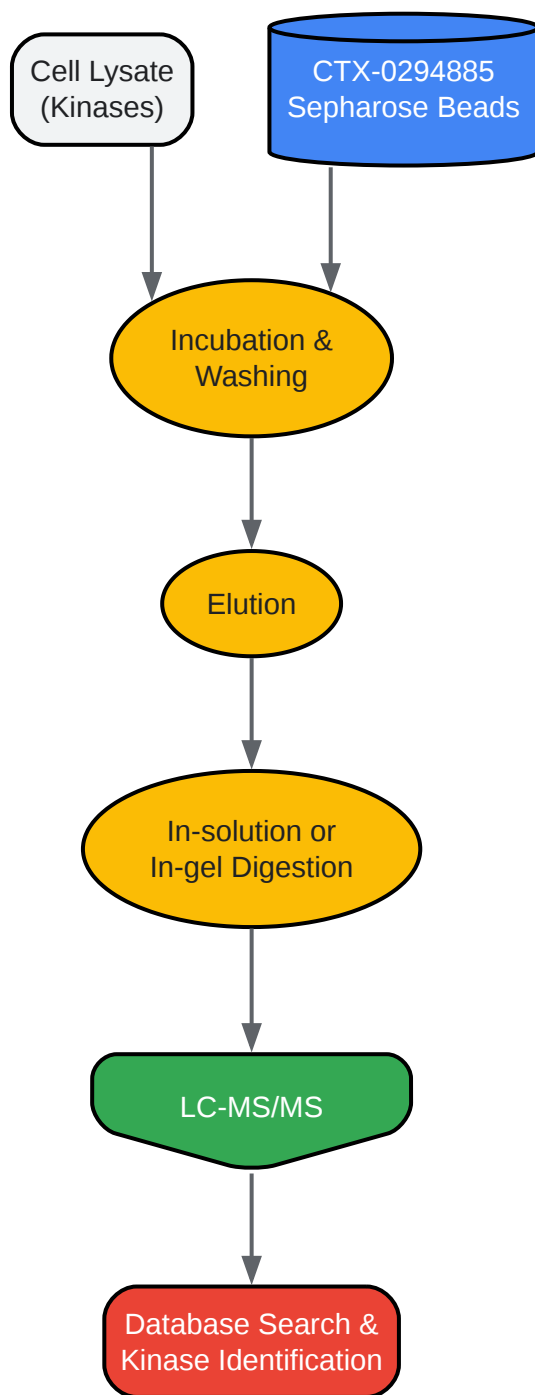
7. Protein Identification and Data Analysis:

- The acquired MS/MS spectra are searched against a human protein database using a search engine like MaxQuant.[6]
- Identified proteins are filtered based on confidence scores to generate a list of kinases captured by **CTX-0294885**.

Visualizing Signaling Pathways and Workflows

To better understand the context in which **CTX-0294885** and its target kinases operate, the following diagrams illustrate a key signaling pathway and the experimental workflow.





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